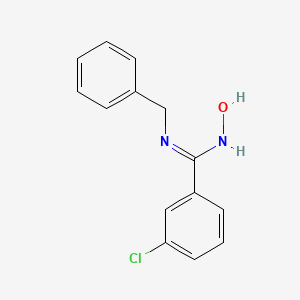

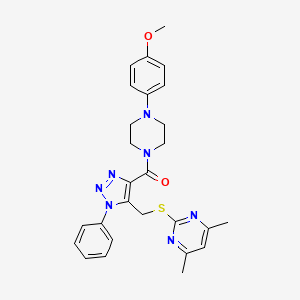

N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves specific reactions such as the reaction of benzaldehydes with carbohydrazides in the presence of solvents like ethanol, and catalysts or reagents to promote the formation of the desired product. For example, a related compound, 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide in ethanol, showcasing the versatility of synthesis approaches for these types of compounds (Naganagowda et al., 2014).

Molecular Structure Analysis

The confirmation of molecular structures of such compounds is typically achieved through comprehensive spectral and elemental analyses, including IR, NMR (1H and 13C), and mass spectrometry. These techniques provide detailed insights into the compound's molecular framework, functional groups, and overall molecular architecture, ensuring the accuracy of the synthesized compound's structure.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can yield products of remarkable complexity with high stereoselectivity, demonstrating their potential for creating structurally diverse and complex molecules. For instance, reactions promoted by Lewis acids or other catalysts can lead to a variety of products depending on the substituents present and reaction conditions employed (Engler & Scheibe, 1998).

科学的研究の応用

Photoredox Decarboxylation Reactions

- Photoredox Decarboxylation: N-Benzylphthalimide has been utilized in photoredox decarboxylation of arylacetates, demonstrating its effectiveness in synthesizing biologically relevant isoindolinone structures. This process involves monobenzylated irradiation and subsequent dehydration and hydrogenation steps (Griesbeck et al., 2017).

Organic Synthesis and Mechanistic Insights

Organic Synthesis Applications

N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, closely related to the compound , have been used for synthesizing various organic compounds like 3-hydroxyindolin-2-ones. This synthesis involves bond formation processes and has been studied using both experimental and DFT mechanistic insights (Mamedov et al., 2021).

Role in Chemical Transformations

The compound has been involved in studies observing chemical transformations like the formation of imidazoles and quinoimine from certain precursors. These transformations have implications in creating new molecular structures and understanding chemical reaction pathways (Eriksen et al., 1998).

Catalytic and Medicinal Chemistry

Catalytic Systems and Oxidation Processes

N-Hydroxyphthalimide, a component structurally similar to the compound , has been used in catalytic systems for the oxidation of hydrocarbons to hydroperoxides. This showcases its potential in facilitating chemical reactions in a controlled and efficient manner (Karmadonova et al., 2020).

Antileukemic Properties in Drug Discovery

In medicinal chemistry, compounds containing a benzyl group, similar to N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide, have been investigated for their antileukemic properties. These studies involve examining the DNA binding capabilities and the subsequent biological effects, offering insights into potential therapeutic applications (Al-Mudaris et al., 2013).

Safety and Hazards

The safety information for “N’-benzyl-3-chloro-N-hydroxybenzenecarboximidamide” indicates that it is potentially hazardous. The compound is labeled with the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-13-8-4-7-12(9-13)14(17-18)16-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBXTCUDAZRFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)

![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)